2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392241-30-4
Cat. No.: VC7039302
Molecular Formula: C16H11Cl2N3OS
Molecular Weight: 364.24
* For research use only. Not for human or veterinary use.
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392241-30-4](/images/structure/VC7039302.png)
Specification
CAS No. | 392241-30-4 |
---|---|
Molecular Formula | C16H11Cl2N3OS |
Molecular Weight | 364.24 |
IUPAC Name | 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Standard InChI Key | JCXRQHZILQWKCL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzamide core substituted at the 2- and 4-positions with chlorine atoms, linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further substituted at the 5-position with a 3-methylphenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Key structural attributes include:
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Benzamide backbone: Provides a planar aromatic system capable of π-π stacking interactions.
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Chlorine substituents: Enhance electrophilicity and metabolic stability.
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Thiadiazole ring: Contributes to hydrogen bonding and dipole interactions due to its sulfur and nitrogen atoms.
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3-Methylphenyl group: Introduces hydrophobicity, potentially improving membrane permeability.
The InChI key (JCX...
, truncated for brevity) and SMILES notation (C1=CC(=CC=C1C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
) encode its stereochemical and connectivity details, confirming its achiral nature.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step protocol:
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Formation of the thiadiazole ring: Cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic or basic conditions.
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Substitution reactions: Introduction of the 3-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
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Amide bond formation: Coupling of 2,4-dichlorobenzoic acid with the 5-amino-1,3,4-thiadiazole intermediate using coupling agents like EDCl or HOBt.
Critical reaction parameters include:
-
Temperature: Maintained between 60–80°C to optimize yield while minimizing side reactions.
-
Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic techniques:
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NMR spectroscopy: and NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3 ppm), and amide carbonyls (δ 165–170 ppm).
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Mass spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 364.24, consistent with the molecular formula.
-
Infrared spectroscopy: Peaks at 1680 cm (C=O stretch) and 1540 cm (C-N stretch) verify the amide and thiadiazole functionalities.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≈10 mM) and dichloromethane; poorly soluble in water (<0.1 mg/mL).
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logP: Estimated at 4.4–4.9, indicating high lipophilicity and potential for blood-brain barrier penetration .
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Melting point: Predicted to exceed 200°C based on analogous thiadiazole derivatives.
Thermodynamic and Kinetic Parameters
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Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide O, thiadiazole S/N).
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Polar surface area: 43.9 Ų, suggesting moderate bioavailability.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient thiadiazole ring undergoes electrophilic substitution at the 5-position. For example:
-
Halogenation: Reaction with bromosuccinimide (NBS) introduces bromine atoms, enabling further cross-coupling reactions.
Nucleophilic Acyl Substitution
The amide bond participates in hydrolysis under acidic or basic conditions, yielding 2,4-dichlorobenzoic acid and the corresponding thiadiazole amine.
Applications in Drug Discovery and Material Science
Therapeutic Development
-
Lead compound optimization: Modifications to the 3-methylphenyl group or chloro substituents may improve pharmacokinetic profiles.
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Targeted drug delivery: Liposomal formulations could mitigate solubility limitations.
Industrial Applications
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Corrosion inhibition: Thiadiazoles are effective in protecting metals in acidic environments due to sulfur’s electron-donating capacity.
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